molecular formula C10H5ClF3NO B108411 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 18706-21-3

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No.: B108411
CAS No.: 18706-21-3
M. Wt: 247.6 g/mol
InChI Key: MGEMMMJZAWYWNI-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H5ClF3NO and its molecular weight is 247.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Studies

A novel compound bearing a tri-quinoline moiety, synthesized from related quinoline compounds, has shown higher cytotoxicity in human cervical cancer cell lines compared to human breast cancer cell lines. This indicates potential anticancer applications for similar quinoline derivatives (Gayathri et al., 2017).

Antibacterial and Antituberculosis Properties

New quinoline derivatives have demonstrated significant antibacterial and antituberculosis activities, indicating their potential as effective agents against bacterial and tuberculosis infections (Eswaran et al., 2010).

Antimicrobial Activities

Quinoline derivatives containing 1,2,4-triazole moiety have shown very good antimicrobial activity, comparable to first-line standard drugs. These findings suggest their utility in addressing microbial resistance (Eswaran et al., 2009).

Antimicrobial and Antifungal Studies

Quinoline carbohydrazide derivatives have displayed significant antimicrobial activity against various microorganisms, suggesting their potential as future antituberculosis agents (Garudachari et al., 2014).

Green Chemistry Applications

Research in green chemistry has explored the synthesis of compounds like 6H-chromeno[4,3-b]quinolin-6-ones, highlighting the eco-friendly approaches in the preparation of quinoline derivatives (Patra, 2021).

Photoinduced Properties in Polymer Films

Studies on quinoline derivatives like 6-hydroxyquinoline, doped in polymer films, have revealed insights into their photoexcitation dynamics, indicating applications in OLEDs and electrooptics (Mehata, 2018).

Safety and Hazards

The safety data sheet for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline indicates that it is an irritant . It is recommended for research and development use only and is not advised for medicinal, household, or other uses .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEMMMJZAWYWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371474
Record name 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-21-3
Record name 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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